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Compound of Interest

Compound Name: 2,2-Dimethylcyclohexanone

Cat. No.: B7770085 Get Quote

2,2-Dimethylcyclohexanone is a fascinating and synthetically useful organic compound.[1][2]

Identified by the CAS Registry Number 1193-47-1, this six-membered cyclic ketone is

distinguished by the presence of two methyl groups on the carbon atom adjacent (in the alpha-

position) to the carbonyl group.[3][4] This gem-dimethyl substitution imparts significant steric

hindrance, a feature that profoundly governs its chemical reactivity and makes it a valuable

building block in targeted organic synthesis.[5] Its utility has been demonstrated in the

synthesis of complex molecules, including analogs of 9-cis-retinoic acid and selective Janus

kinase (JAK) inhibitors for treating autoimmune diseases.[1]

This guide provides a comprehensive technical overview of 2,2-Dimethylcyclohexanone, from

its fundamental properties and synthesis to its spectroscopic signature, unique reactivity, and

safe handling protocols.

Core Chemical & Physical Properties
The physical and chemical properties of 2,2-Dimethylcyclohexanone are foundational to its

handling and application in experimental work. It is a colorless liquid at room temperature with

a characteristic ketone odor.[1]
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Property Value Source(s)

CAS Number 1193-47-1 [3][6]

Molecular Formula C₈H₁₄O [3][4][6]

Molecular Weight 126.20 g/mol [4][7]

Appearance Colourless liquid [1]

Density 0.912 g/mL at 25 °C [5][7]

Boiling Point 169-170 °C at 768 mmHg [7][8]

Melting Point -20 °C [6][7]

Flash Point 50 °C (122 °F) - closed cup [6][7]

Refractive Index (n20/D) 1.448 [6][7]

InChIKey
KNSPBSQWRKKAPI-

UHFFFAOYSA-N
[3]

Canonical SMILES CC1(C)CCCCC1=O [3]

Synthesis and Purification: A Protocol Grounded in
Regioselectivity
The synthesis of 2,2-Dimethylcyclohexanone is a classic example of controlling

regioselectivity in enolate chemistry. A common and effective laboratory-scale method involves

the exhaustive methylation of 2-methylcyclohexanone. The rationale behind this approach is

that the initial methylation at the C-2 position is followed by a second methylation at the same

carbon, driven by the reaction conditions.

Synthetic Workflow: α,α-Dimethylation
The process begins with the deprotonation of a less-substituted precursor, like 2-

methylcyclohexanone, to form an enolate, which then acts as a nucleophile to attack an

alkylating agent such as iodomethane.
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Caption: Synthetic workflow for 2,2-Dimethylcyclohexanone.

Experimental Protocol: Synthesis via Alkylation of 2-
Methylcyclohexanone
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This protocol describes a representative procedure. All operations should be conducted in a

well-ventilated fume hood under an inert atmosphere (e.g., nitrogen or argon), as strong bases

like sodium hydride are water-reactive.

Apparatus Setup: Equip a flame-dried, three-necked round-bottomed flask with a magnetic

stirrer, a reflux condenser topped with a nitrogen inlet, and a pressure-equalizing dropping

funnel.

Base Suspension: Under a positive pressure of nitrogen, charge the flask with sodium

hydride (NaH, 60% dispersion in mineral oil, 2.2 equivalents) and anhydrous solvent (e.g.,

toluene or THF).

Enolate Formation: While stirring, add a solution of 2-methylcyclohexanone (1.0 equivalent)

in the anhydrous solvent dropwise to the NaH suspension at room temperature. The mixture

may warm, and hydrogen gas will evolve. Stir the mixture at room temperature or with gentle

heating until hydrogen evolution ceases, indicating complete formation of the sodium

enolate.[5]

Alkylation: Cool the reaction mixture in an ice bath. Add iodomethane (2.5 equivalents)

dropwise via the dropping funnel at a rate that maintains the internal temperature below 20

°C. After the addition is complete, allow the mixture to warm to room temperature and stir for

several hours or until TLC/GC analysis indicates the disappearance of the starting material.

Quenching: Cautiously quench the reaction by slowly adding a saturated aqueous solution of

ammonium chloride (NH₄Cl) to neutralize any unreacted base.

Workup and Extraction: Transfer the mixture to a separatory funnel. Separate the layers and

extract the aqueous phase three times with diethyl ether or ethyl acetate. Combine the

organic layers, wash with brine to remove residual water, and dry over anhydrous

magnesium sulfate (MgSO₄).[9]

Purification: Filter off the drying agent and remove the solvent under reduced pressure using

a rotary evaporator. The resulting crude oil contains the desired product along with potential

byproducts (like 2,6-dimethylcyclohexanone) and unreacted starting materials.[9][10] Purify

the crude product by fractional distillation under reduced pressure to obtain pure 2,2-
dimethylcyclohexanone.[9]
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Spectroscopic Analysis and Structural Validation
The identity and purity of 2,2-Dimethylcyclohexanone are unequivocally confirmed through a

combination of spectroscopic techniques. The data available from resources like SpectraBase

provide a clear signature for its structure.[11][12]

Spectroscopic Technique Key Features and Interpretation

¹H NMR

The spectrum lacks a proton at the α-carbon

(C2), a key indicator of disubstitution. The two

methyl groups appear as a sharp singlet (6H)

around δ 1.0-1.2 ppm. The remaining ring

protons (8H) appear as a complex multiplet

between δ 1.6-2.5 ppm.

¹³C NMR

A characteristic quaternary carbon signal

appears around δ 45-50 ppm (C2). The carbonyl

carbon (C=O) gives a signal downfield, typically

> δ 210 ppm.[13] The two equivalent methyl

carbons resonate at approximately δ 25 ppm.

Infrared (IR) Spectroscopy

A strong, sharp absorption band is observed in

the range of 1705-1715 cm⁻¹, which is

characteristic of the C=O stretching vibration in

a six-membered cyclic ketone.[13]

Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum

shows a molecular ion (M⁺) peak at m/z = 126.

[4] Key fragmentation patterns arise from the

loss of methyl (M-15, m/z = 111) and propyl (M-

43, m/z = 83) groups, and McLafferty

rearrangement products.

Chemical Reactivity: The Influence of Steric
Hindrance
The gem-dimethyl group at the C2 position is the dominant structural feature controlling the

reactivity of 2,2-Dimethylcyclohexanone. This steric bulk creates a highly hindered
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environment around the carbonyl group and dictates the regiochemistry of enolate formation.

Enolate Formation and Subsequent Reactions
Unlike its less substituted analog, cyclohexanone, 2,2-Dimethylcyclohexanone can only form

an enolate on one side of the carbonyl group—at the C6 position. The C2 position is blocked as

it is a quaternary, non-enolizable center. This removes any ambiguity in reactions that proceed

via an enolate intermediate, making it a predictable and valuable substrate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b7770085#2-2-dimethylcyclohexanone-cas-number-
1193-47-1]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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